molecular formula C31H26N2O9 B14771268 2',3',5'-tri-O-benzoyl-2'-C-methyluridine

2',3',5'-tri-O-benzoyl-2'-C-methyluridine

Cat. No.: B14771268
M. Wt: 570.5 g/mol
InChI Key: MEWJCEWIFZELKA-UJZYCDFDSA-N
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Description

The compound (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate is a complex organic molecule It features a tetrahydropyrimidinyl group, multiple benzoyloxy groups, and a methyloxolan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate typically involves multiple steps:

    Formation of the tetrahydropyrimidinyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of benzoyloxy groups: Benzoylation reactions are carried out using benzoyl chloride in the presence of a base such as pyridine.

    Construction of the methyloxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxolan ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzoyloxy groups, converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Biochemical Pathways: It may be used to probe biochemical pathways in cells.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Potential therapeutic applications include anti-cancer and anti-viral treatments.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

    Chemical Manufacturing: It may be used as a precursor in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy groups may facilitate binding to these targets, while the tetrahydropyrimidinyl group could interact with active sites or allosteric sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl acetate
  • (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl propionate

Uniqueness

The uniqueness of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of multiple benzoyloxy groups and the tetrahydropyrimidinyl moiety distinguishes it from similar compounds, potentially leading to different interactions with biological targets and varied applications in research and industry.

Properties

Molecular Formula

C31H26N2O9

Molecular Weight

570.5 g/mol

IUPAC Name

[(4R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23?,25?,29?,31-/m1/s1

InChI Key

MEWJCEWIFZELKA-UJZYCDFDSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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